

5-Iodo-2-aminoindane (5-IAI) vs. MDAI: A Comparative Pharmacological Analysis

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Compound of Interest

Compound Name: **5-Iodo-2-aminoindane**

Cat. No.: **B145790**

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A detailed examination of two structurally related serotonin releasing agents, **5-Iodo-2-aminoindane** (5-IAI) and 5,6-Methylenedioxy-2-aminoindane (MDAI), reveals distinct pharmacological profiles that influence their activity and potential for further research. This guide synthesizes key experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

Developed in the 1990s by a team led by David E. Nichols at Purdue University, both 5-IAI and MDAI are rigid analogues of amphetamine derivatives, designed to explore the structure-activity relationships of serotonin releasing agents.^{[1][2]} While both compounds are recognized for their entactogenic effects, subtle molecular differences lead to significant variations in their interaction with monoamine transporters and receptors.

Executive Summary

| Feature | 5-Iodo-2-aminoindane (5-IAI) | 5,6-Methylenedioxy-2-aminoindane (MDAI) |
|--|--|--|
| Primary Mechanism | Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) | Selective Serotonin-Norepinephrine Releasing Agent (SNRA) |
| Serotonin Transporter (SERT) Inhibition (IC50) | 2,500 nM | 8,300 nM |
| Dopamine Transporter (DAT) Inhibition (IC50) | 2,300 nM | 31,000 nM |
| Norepinephrine Transporter (NET) Inhibition (IC50) | 760 nM | 6,500 nM |
| Serotonin (5-HT) Release (EC50) | 224 nM | 119 nM |
| Dopamine (DA) Release (EC50) | 1,480 nM | >10,000 nM |
| Norepinephrine (NE) Release (EC50) | 4,213 nM | 711 nM |
| Receptor Interactions | Significant affinity for 5-HT2A receptors. | No significant affinity for serotonin receptors. ^[3] |
| Reported Neurotoxicity | Some evidence of serotonergic neurotoxicity at high doses, though less than its amphetamine analogue. ^[1] | Generally considered to have a lower potential for serotonergic neurotoxicity compared to MDMA. ^[3] |

Data Presentation

Monoamine Transporter Inhibition

The following table summarizes the *in vitro* inhibition of human monoamine transporters by 5-IAI and MDAI, as determined by Simmler et al. (2014). The IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

Table 1: Inhibition of Monoamine Transporters (IC50, nM)

| Compound | SERT | DAT | NET |
|----------|-------|--------|-------|
| 5-IAI | 2,500 | 2,300 | 760 |
| MDAI | 8,300 | 31,000 | 6,500 |

Data sourced from Simmler et al. (2014).

Monoamine Release

The potency of 5-IAI and MDAI in inducing the release of monoamines is presented in Table 2. The EC50 values indicate the concentration of the compound that elicits 50% of the maximal release of the respective neurotransmitter.

Table 2: Monoamine Release (EC50, nM)

| Compound | 5-HT | DA | NE |
|----------|------|---------|-------|
| 5-IAI | 224 | 1,480 | 4,213 |
| MDAI | 119 | >10,000 | 711 |

Data sourced from a comparative in vitro study.

Pharmacological Profile

5-Iodo-2-aminoindane (5-IAI) acts as a non-selective releasing agent of serotonin, norepinephrine, and dopamine.^[2] Its inhibitory action on the norepinephrine transporter (NET) is the most potent among the three monoamine transporters. A key distinguishing feature of 5-IAI is its significant affinity for serotonin receptors, particularly the 5-HT2A subtype, which is not observed with MDAI.^[4] This interaction may contribute to subtle differences in its overall pharmacological effects. While designed as a less neurotoxic analogue of p-iodoamphetamine, some studies suggest that 5-IAI can induce serotonergic deficits at high doses.^[1]

5,6-Methylenedioxy-2-aminoindane (MDAI) is characterized as a selective serotonin and norepinephrine releasing agent (SNRA), with a significantly lower impact on dopamine release.

[3] This selectivity for serotonin and norepinephrine systems, coupled with its lack of direct interaction with serotonin receptors, defines its distinct pharmacological profile.[3] MDAI is often cited as having a reduced potential for serotonergic neurotoxicity compared to MDMA.[3]

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the potency of 5-IAI and MDAI to inhibit the reuptake of serotonin, dopamine, and norepinephrine via their respective transporters (SERT, DAT, NET).

Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells, stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET), are cultured in appropriate media.
- Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere.
- Inhibition Assay:
 - Cells are pre-incubated with various concentrations of the test compounds (5-IAI or MDAI).
 - A radiolabeled substrate specific for each transporter (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET) is added to the wells.
 - The incubation is carried out for a defined period at a controlled temperature (e.g., room temperature).
- Termination and Measurement:
 - Uptake is terminated by rapid washing with ice-cold buffer.
 - The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.

- Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

In Vitro Monoamine Release Assay

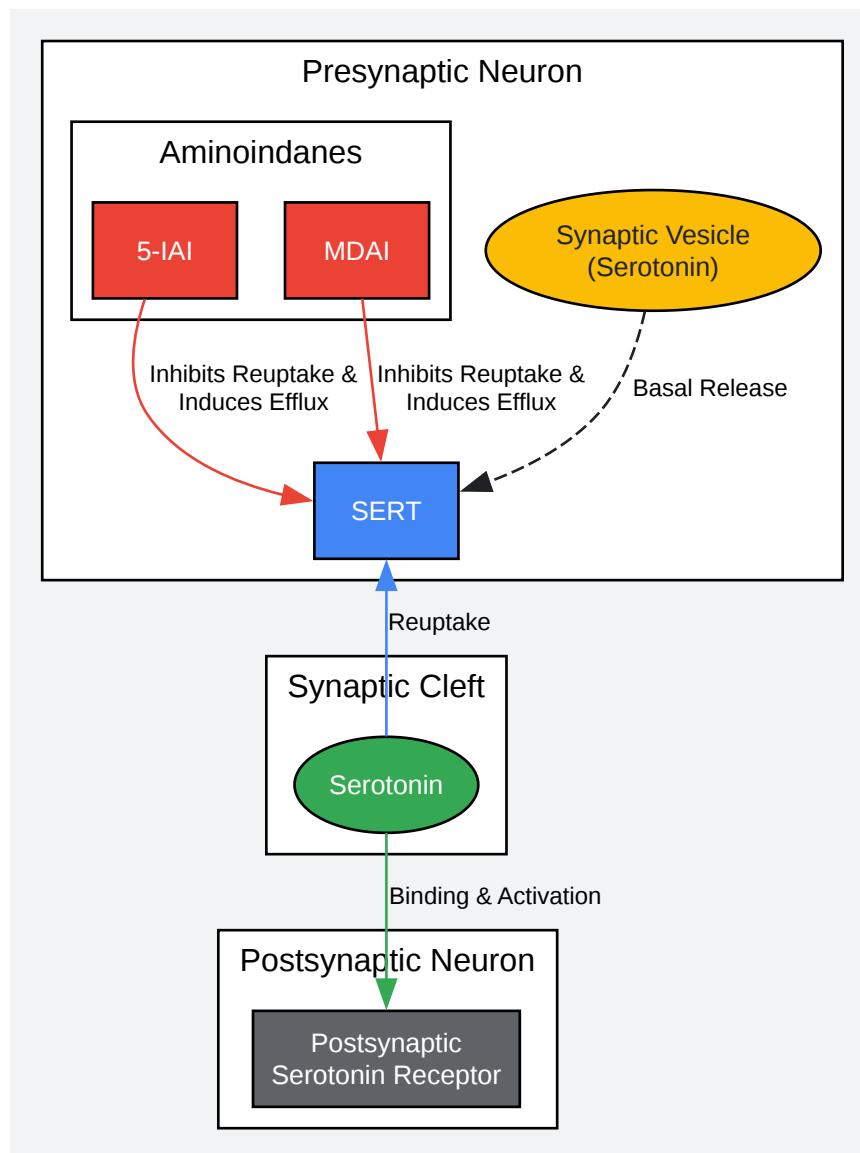
Objective: To measure the potency of 5-IAI and MDAI to induce the release of pre-loaded monoamines from cells expressing the respective transporters.

Methodology:

- Cell Culture and Loading: HEK293 cells expressing hSERT, hDAT, or hNET are cultured and then pre-loaded with the corresponding radiolabeled monoamine (e.g., [³H]5-HT, [³H]dopamine, or [³H]norepinephrine).
- Release Assay:
 - After washing to remove excess radiolabel, the cells are incubated with various concentrations of the test compounds (5-IAI or MDAI).
 - The incubation is performed for a specific duration at a controlled temperature.
- Sample Collection and Measurement:
 - The supernatant containing the released radiolabel is collected.
 - The amount of radioactivity in the supernatant is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that produces 50% of the maximal release (EC50) is determined by analyzing the dose-response curves.

Visualizations

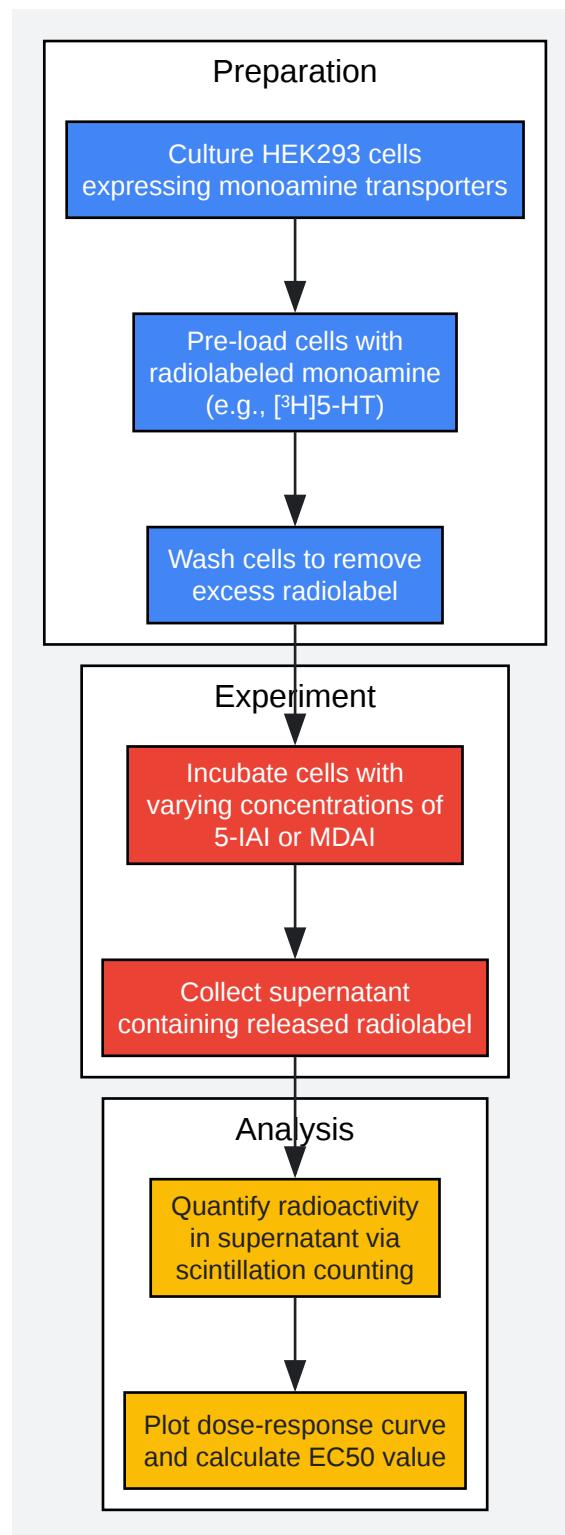
Signaling Pathway: Monoamine Transporter Interaction



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Caption: Interaction of 5-IAI and MDAI with the Serotonin Transporter (SERT).

Experimental Workflow: In Vitro Monoamine Release Assay



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Caption: Workflow for the in vitro monoamine release assay.

Conclusion

The comparative analysis of 5-IAI and MDAI highlights the significant impact of subtle structural modifications on pharmacological activity. While both are potent serotonin releasing agents, MDAI exhibits greater selectivity for the serotonin and norepinephrine systems and lacks the direct serotonin receptor interactions seen with 5-IAI. These differences are critical for understanding their mechanisms of action and for guiding future research in the development of novel therapeutic agents targeting the monoaminergic systems. The provided data and experimental protocols offer a foundational resource for researchers in this field.

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